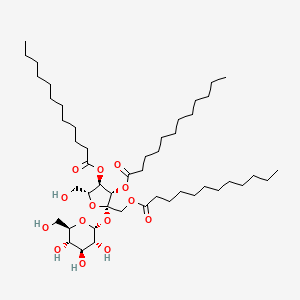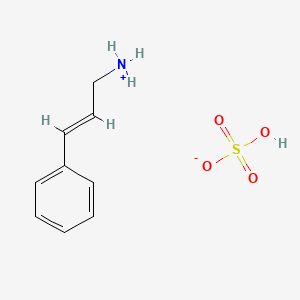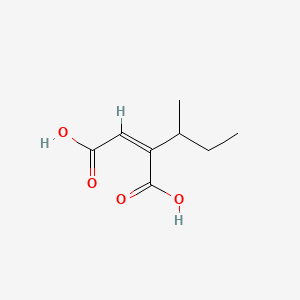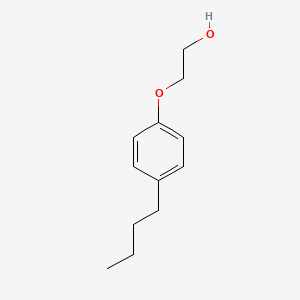
2-(4-Butylphenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is a type of phenoxyethanol, characterized by the presence of a butyl group attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethanol typically involves the reaction of 4-butylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Butylphenol+Ethylene oxide→this compound
The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 2-(4-butylphenoxy)ethyl chloride or bromide.
Scientific Research Applications
2-(4-Butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenoxy)ethanol involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
2-(4-Butylphenoxy)ethanol can be compared with other phenoxyethanol derivatives such as:
Phenoxyethanol: Lacks the butyl group, making it less hydrophobic.
2-(4-sec-Butylphenoxy)ethanol: Similar structure but with a sec-butyl group, leading to different steric effects.
2-(4-tert-Butylphenoxy)ethanol: Contains a tert-butyl group, resulting in increased steric hindrance and different reactivity.
The presence of the butyl group in this compound imparts unique hydrophobic properties, making it more effective in certain applications compared to its analogs.
Properties
CAS No. |
84320-88-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-butylphenoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |
InChI Key |
LYLSCFUAIGWHHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



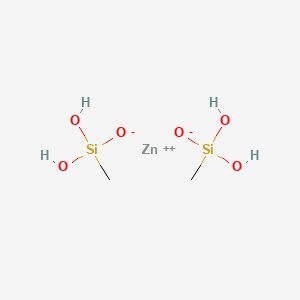
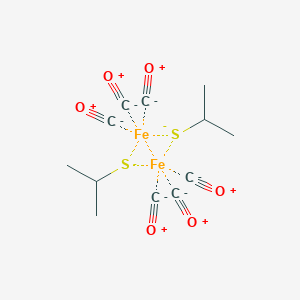

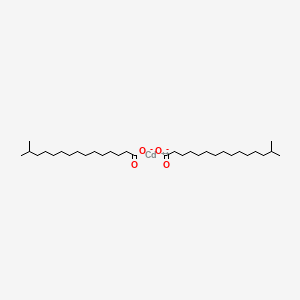
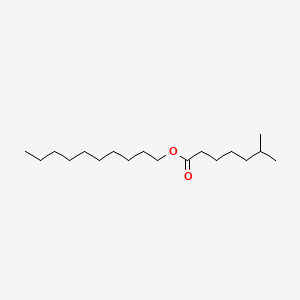
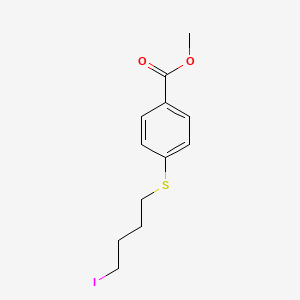



![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
